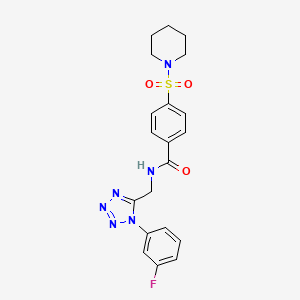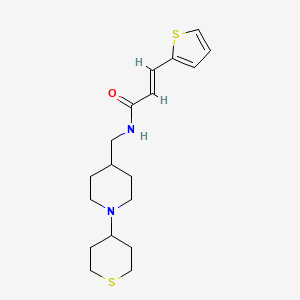![molecular formula C13H14N4O3 B2630454 4-[(dimethylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 1164564-44-6](/img/structure/B2630454.png)
4-[(dimethylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(dimethylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazolone ring and a nitrophenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of 4-nitrobenzaldehyde with dimethylformamide dimethyl acetal under acidic conditions. The reaction proceeds through the formation of an intermediate dimethylaminomethylene derivative , which then reacts with 4-nitrobenzaldehyde to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of reactions, including:
Oxidation: : The nitro group can be oxidized to form a nitroso or nitrate derivative.
Reduction: : The nitro group can be reduced to an amine group.
Substitution: : The hydrogen atoms on the pyrazolone ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Common reducing agents include iron (Fe) and hydrogen (H₂).
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate derivatives.
Reduction: : Amines.
Substitution: : Substituted pyrazolones.
Wissenschaftliche Forschungsanwendungen
This compound has several applications in scientific research:
Chemistry: : It can be used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: : It may serve as a precursor for the synthesis of biologically active molecules.
Medicine: : Potential use in the development of pharmaceuticals, particularly in the treatment of diseases involving nitro-containing compounds.
Industry: : It can be used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The pyrazolone ring can participate in hydrogen bonding and other interactions, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
This compound is unique due to its specific structure and reactivity. Similar compounds include:
4-Dimethylaminopyridine (DMAP): : A derivative of pyridine with similar reactivity but different applications.
Nitrobenzaldehyde derivatives: : Compounds with similar nitro groups but different substituents on the benzene ring.
These compounds differ in their chemical properties and applications, highlighting the uniqueness of 4-[(dimethylamino)methylene]-5-methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one .
Eigenschaften
IUPAC Name |
(4Z)-4-(dimethylaminomethylidene)-5-methyl-2-(4-nitrophenyl)pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c1-9-12(8-15(2)3)13(18)16(14-9)10-4-6-11(7-5-10)17(19)20/h4-8H,1-3H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYEVIUBAPCNBQZ-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CN(C)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\N(C)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[(3-Fluoro-4-methoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2630371.png)
![Potassium 4'-(aminomethyl)-1-[(tert-butoxy)carbonyl]-3'-oxaspiro[azetidine-3,2'-bicyclo[2.1.1]hexane]-1'-carboxylate](/img/structure/B2630374.png)

![1-butyl-2-[(E)-[(3-methoxyphenyl)methylidene]amino]-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2630378.png)
![3-(((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)methyl)-1H-pyrazol-5-ol](/img/structure/B2630379.png)
![1-[4-({[2-(4-{[4-(Aminomethyl)cyclohexyl]methyl}piperazin-1-yl)ethyl]amino}methyl)cyclohexyl]methanaminepentahydrochloride](/img/structure/B2630382.png)


![N-(furan-2-ylmethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2630388.png)

![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2630391.png)
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-isopropylbenzo[d]thiazol-2-amine](/img/structure/B2630392.png)

![2-(2-((2-Methyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)ethyl)isoindoline-1,3-dione](/img/structure/B2630394.png)
